2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
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Description
The compound “2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The pyrazole ring in the molecule is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The exact molecular structure of the given compound is not provided in the retrieved sources.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, pyrazoles in general are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Mechanism of Action
Mode of Action
The compound’s structure, which includes a 1,3-dimethyl-1h-pyrazole and a piperazine moiety, suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to definitively state which biochemical pathways are affected by VU0490898-1/F2447-0209. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also interact with multiple pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence the action of vu0490898-1/f2447-0209 .
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12-11-13(21(2)20-12)17(24)22-7-9-23(10-8-22)18-19-16-14(25-3)5-4-6-15(16)26-18/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDKQHOHWGHVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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